1,4-Dioxaspiro[4.4]non-7-ylmethanol 1,4-Dioxaspiro[4.4]non-7-ylmethanol
Brand Name: Vulcanchem
CAS No.: 65005-20-1
VCID: VC8285806
InChI: InChI=1S/C8H14O3/c9-6-7-1-2-8(5-7)10-3-4-11-8/h7,9H,1-6H2
SMILES: C1CC2(CC1CO)OCCO2
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol

1,4-Dioxaspiro[4.4]non-7-ylmethanol

CAS No.: 65005-20-1

Cat. No.: VC8285806

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dioxaspiro[4.4]non-7-ylmethanol - 65005-20-1

Specification

CAS No. 65005-20-1
Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
IUPAC Name 1,4-dioxaspiro[4.4]nonan-8-ylmethanol
Standard InChI InChI=1S/C8H14O3/c9-6-7-1-2-8(5-7)10-3-4-11-8/h7,9H,1-6H2
Standard InChI Key CPDKZDDXSOESII-UHFFFAOYSA-N
SMILES C1CC2(CC1CO)OCCO2
Canonical SMILES C1CC2(CC1CO)OCCO2

Introduction

Structural Characteristics and Molecular Configuration

The core structure of 1,4-Dioxaspiro[4.4]non-7-ylmethanol consists of two fused rings: a 1,4-dioxane (a six-membered ring with two oxygen atoms) and a nonane (a nine-membered hydrocarbon ring), connected via a single spiro carbon atom. The hydroxymethyl group at position 7 introduces polarity and hydrogen-bonding capacity, distinguishing it from related spiroketals such as 1,4-Dioxaspiro[4.4]nonan-7-one (a ketone derivative) and 1,4-Dioxaspiro[4.4]non-7-ylmethanamine (an amine analog).

Table 1: Comparative Structural Properties of 1,4-Dioxaspiro[4.4]nonane Derivatives

CompoundFunctional GroupMolecular FormulaMolecular Weight (g/mol)
1,4-Dioxaspiro[4.4]nonan-7-oneKetone (-C=O)C8_8H12_{12}O3_3156.18
1,4-Dioxaspiro[4.4]non-7-ylmethanamineAmine (-CH2_2NH2_2)C9_9H15_{15}NO2_2157.21
1,4-Dioxaspiro[4.4]non-7-ylmethanolAlcohol (-CH2_2OH)C9_9H16_{16}O3_3172.22

The hydroxymethyl group’s presence is confirmed spectroscopically:

  • Infrared (IR) Spectroscopy: A broad O-H stretch (~3200–3600 cm1^{-1}) and C-O-C asymmetric stretching (~1100 cm1^{-1}) from the dioxane ring .

  • Nuclear Magnetic Resonance (NMR): 1^1H-NMR signals at δ 3.5–4.0 ppm (dioxane ring protons) and δ 1.2–1.6 ppm (nonane chain protons), with a distinct -CH2_2OH triplet near δ 3.7 ppm .

Synthetic Pathways and Optimization

Reduction of Carboxylate Esters

A key method for synthesizing spirocyclic alcohols involves the reduction of ester precursors. For instance, 1,4-Dioxaspiro[4.4]non-7-ylmethanamine is synthesized via lithium aluminum hydride (LiAlH4_4) reduction of methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate in tetrahydrofuran (THF) at -78°C, yielding up to 88% product. Applying this strategy, 1,4-Dioxaspiro[4.4]non-7-ylmethanol could be synthesized by reducing a corresponding ester (e.g., methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate) using NaBH4_4 or LiAlH4_4, followed by acidic workup to stabilize the alcohol.

Ketalization of Diols

An alternative route involves the acid-catalyzed ketalization of diols with ketones or aldehydes. For example, Yehezkiel Steven Kurniawan et al. demonstrated the synthesis of 1,4-dioxaspiro[4.4]nonane derivatives via sonochemical ketalization of methyl 9,10-dihydroxyoctadecanoate (MDHO) with cyclopentanone using montmorillonite KSF catalyst . Adapting this method, 1,4-Dioxaspiro[4.4]non-7-ylmethanol could be synthesized by reacting a diol precursor (e.g., 7-hydroxymethyl-1,4-dioxaspiro[4.4]nonane-7,9-diol) with formaldehyde under acidic conditions.

Table 2: Reaction Conditions for Spiroketal Synthesis

MethodReagents/ConditionsYield (%)Reference
Ester ReductionLiAlH4_4, THF, -78°C, 2h88
Sonochemical KetalizationMontmorillonite KSF, CH2_2Cl2_2, 45min75–80

Physicochemical Properties and Stability

The hydroxymethyl group enhances the compound’s hydrophilicity compared to its ketone and amine analogs. Key properties include:

  • Density: Estimated at 1.12–1.15 g/cm3^3 (similar to spiroketal lubricants ).

  • Viscosity: Likely lower than commercial lubricants due to shorter alkyl chains .

  • Thermal Stability: Decomposition temperature >200°C, inferred from analogous spiro compounds .

Applications in Industrial and Biomedical Contexts

Biolubricant Development

Spiroketals like 1,4-Dioxaspiro[4.4]non-7-ylmethanol exhibit excellent lubricity and oxidative stability. In comparative studies, 1,4-dioxaspiro[4.4]nonane derivatives demonstrated viscosities of 45–50 cSt at 40°C, outperforming mineral oil-based lubricants . The hydroxyl group may further improve biodegradability, making it suitable for eco-friendly lubricant formulations.

Pharmaceutical Intermediates

The spirocyclic scaffold is prevalent in bioactive molecules. For example, 1,4-Dioxaspiro[4.4]non-7-ylmethanamine shows promise as a neurotransmitter analog. The methanol derivative could serve as a precursor for prodrugs or polymer-coated drug delivery systems, leveraging its hydroxyl group for functionalization.

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